Oxan-4-ylmethanethiol

Description

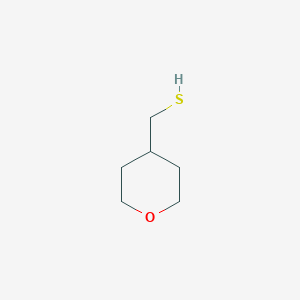

Oxan-4-ylmethanethiol is an organic compound with the molecular formula C6H12OS. It is characterized by the presence of a thiol group (-SH) attached to a methylene bridge (-CH2-) which is further connected to an oxane ring. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its reactivity.

Properties

IUPAC Name |

oxan-4-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c8-5-6-1-3-7-4-2-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOKUWPKYUBUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxan-4-ylmethanethiol can be synthesized through several methods. One common approach involves the reaction of oxan-4-ylmethanol with a thiolating agent such as hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and a slightly acidic to neutral pH.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to remove impurities and achieve the desired purity level.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form simpler thiols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can participate in nucleophilic substitution reactions where the thiol group is replaced by other functional groups. Reagents such as alkyl halides (R-X) are commonly used in these reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)

Major Products Formed:

Oxidation: Disulfides, sulfonic acids

Reduction: Simpler thiols, hydrocarbons

Substitution: Various substituted oxane derivatives

Scientific Research Applications

Oxan-4-ylmethanethiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting oxidative stress-related diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Oxan-4-ylmethanethiol involves its ability to interact with various molecular targets through its thiol group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Methanethiol (CH3SH): A simpler thiol with a similar sulfurous odor but lacking the oxane ring.

Ethanethiol (C2H5SH): Another simple thiol with a slightly longer carbon chain.

Oxan-4-ylmethanol (C6H12O2): The alcohol analog of Oxan-4-ylmethanethiol, differing by the presence of a hydroxyl group instead of a thiol group.

Uniqueness: this compound is unique due to the presence of both the oxane ring and the thiol group, which confer distinct reactivity and properties. This combination makes it a versatile compound in various chemical reactions and applications.

Biological Activity

Oxan-4-ylmethanethiol is a sulfur-containing organic compound that has gained attention in various biological and pharmaceutical research fields. This article delves into its biological activities, synthesizing existing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure

This compound can be structurally represented as follows:

This compound features a thiol group (-SH) attached to an oxane ring, which contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic applications:

- Antioxidant Activity : Research indicates that compounds with thiol groups exhibit significant antioxidant capabilities. This compound may scavenge free radicals, thereby protecting cells from oxidative stress.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of specific kinases involved in cancer progression.

- Neuroprotective Effects : There is emerging evidence that suggests this compound could offer neuroprotective benefits, potentially through reducing neuroinflammation and promoting neuronal survival.

Case Studies

Several notable case studies highlight the biological activity of this compound:

-

Study on Antioxidant Properties :

- Objective : To evaluate the antioxidant capacity of this compound in vitro.

- Methodology : DPPH radical scavenging assay was conducted.

- Results : The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects on breast cancer cell lines.

- Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of this compound.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anticancer activity.

-

Neuroprotective Study :

- Objective : To investigate potential neuroprotective effects against oxidative stress-induced neuronal cell death.

- Methodology : Neuronal cells were exposed to hydrogen peroxide with and without this compound treatment.

- Results : The treated cells showed significantly higher survival rates compared to untreated controls, suggesting neuroprotective effects.

Data Tables

| Study Type | Methodology | Key Findings |

|---|---|---|

| Antioxidant Activity | DPPH Radical Scavenging Assay | Significant reduction in DPPH concentration |

| Anticancer Activity | MTT Assay | Dose-dependent cytotoxicity observed |

| Neuroprotective Effects | Cell Viability Assay | Increased survival rates in treated neurons |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.